Product packaging for Iodomethyl p-tolyl sulfone(Cat. No.:CAS No. 37891-96-6)

Iodomethyl p-tolyl sulfone

Cat. No.: B3052015
CAS No.: 37891-96-6
M. Wt: 296.13 g/mol
InChI Key: FHXRXZOSNIASHH-UHFFFAOYSA-N
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Description

Significance of Sulfone Motifs in Organic Chemistry

The sulfone group, characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a functional group of considerable importance. innovareacademics.inresearchgate.net Its unique electronic and structural features impart a range of useful properties to organic molecules. The strong electron-withdrawing nature of the sulfonyl group can activate adjacent protons, making them susceptible to deprotonation and subsequent reactions. thieme-connect.com Furthermore, the sulfonyl group is an excellent leaving group in certain reactions and can act as a Michael acceptor. thieme-connect.com

Beyond their utility as synthetic intermediates, sulfone motifs are integral components of numerous biologically active molecules. innovareacademics.inthieme-connect.com This has led to their extensive use in medicinal chemistry, with sulfone-containing compounds being developed as antibacterial, anti-inflammatory, anticancer, and anti-HIV agents. innovareacademics.inresearchgate.net The stability of the sulfone group also contributes to the metabolic stability of drug molecules, enhancing their pharmacokinetic profiles. sioc-journal.cn

Overview of Halogenated Sulfones as Versatile Synthetic Reagents

Halogenated sulfones, or halomethyl sulfones, are a class of organosulfur compounds with the general structure ArSO₂CX₃, where Ar is typically an aryl group and at least one X is a halogen. ingentaconnect.com These compounds are highly versatile reagents in organic synthesis due to their multiple reactive sites. ingentaconnect.com Depending on the reaction conditions, they can function as:

Electrophiles: The halide can act as a leaving group in nucleophilic substitution reactions. ingentaconnect.com

Carbanion precursors: The protons on the carbon adjacent to the sulfonyl group and halogen are acidic and can be readily removed by a base, forming a carbanion. ingentaconnect.comiucr.org

Radical precursors: The carbon-halogen or carbon-sulfur bond can undergo homolysis to generate radicals. ingentaconnect.com

This diverse reactivity allows halomethyl sulfones to participate in a wide array of chemical transformations, including the synthesis of alkenes, epoxides, aziridines, and β-hydroxy sulfones. iucr.org

Contextualizing Iodomethyl p-Tolyl Sulfone within the Halomethyl Sulfone Class

This compound, with the chemical structure C₈H₉IO₂S, is a prominent member of the halomethyl sulfone family. lookchem.com It features an iodomethyl group attached to a p-tolyl sulfone moiety. lookchem.com The presence of the iodine atom, the most polarizable and best leaving group among the common halogens, makes this reagent particularly reactive in nucleophilic substitution and related reactions.

This compound serves as a valuable building block for introducing the tosylmethyl (p-toluenesulfonylmethyl) group into organic molecules. Its applications span various areas of organic synthesis, including its use as a precursor in the formation of other functional groups and in the construction of complex cyclic systems. While dithis compound is also a known compound, this article will focus specifically on the mono-iodinated species. nih.govepa.gov

Properties of this compound

PropertyValue
Molecular Formula C₈H₉IO₂S
Molecular Weight 296.129 g/mol
Appearance Solid
CAS Number 37891-96-6

This table presents key physical and chemical properties of this compound. Data sourced from lookchem.com.

The reactivity and utility of this compound are underscored by its role in various synthetic transformations, which will be explored in subsequent sections.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9IO2S B3052015 Iodomethyl p-tolyl sulfone CAS No. 37891-96-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(iodomethylsulfonyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXRXZOSNIASHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340065
Record name Iodomethyl p-tolyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37891-96-6
Record name 4-(Iodomethylsulfonyl)toluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037891966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodomethyl p-tolyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(IODOMETHYLSULFONYL)TOLUENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XKJ4AI519
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Iodomethyl P Tolyl Sulfone and Analogues

Direct Synthesis Routes

The direct formation of the iodomethyl C-S bond or the iodination of a precursor methyl group are the most common strategies for synthesizing iodomethyl p-tolyl sulfone.

Approaches Involving p-Toluenesulfinate Precursors

The nucleophilic substitution reaction between sodium p-toluenesulfinate and a dihalomethane is a foundational method for creating halomethyl p-tolyl sulfones. Sodium p-toluenesulfinate, a stable and readily available salt, acts as the nucleophile, displacing a halide from the dihalomethane.

For the synthesis of this compound, the reaction would theoretically proceed via the reaction of sodium p-toluenesulfinate with diiodomethane. In this process, the sulfinate anion attacks one of the carbon-iodine bonds of diiodomethane, leading to the formation of this compound and sodium iodide as a byproduct. While this specific transformation is less commonly detailed in peer-reviewed literature compared to its bromo and chloro counterparts, it follows a well-established pathway for sulfone synthesis. The general reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the sulfinate salt and promote the SN2 reaction mechanism.

Halogenation Strategies for Methyl p-Tolyl Sulfone Derivatives

An alternative strategy involves the direct halogenation of a carbon atom alpha to the sulfonyl group. Due to the electron-withdrawing nature of the sulfonyl group, the adjacent methylene (B1212753) protons are acidic and can be removed by a base to form a carbanion, which can then be attacked by an electrophilic halogen source.

A notable method involves a two-step sequence starting from a β-ketosulfone, such as 2-(p-toluenesulfonyl)acetophenone. Research by Suryakiran et al. demonstrated that α-iodination of β-ketosulfones can be achieved with high chemoselectivity using iodine monochloride (ICl) in acetic acid. dntb.gov.uaacs.orgsciforce.org The resulting α-iodo-β-ketosulfone is then subjected to base-mediated cleavage, typically using piperidine, which removes the acyl group and yields the final α-iodomethyl sulfone. dntb.gov.uaacs.orgsciforce.org This approach avoids issues with over-iodination that can occur with other iodinating agents. dntb.gov.ua

Table 1: Synthesis of this compound via Halogenation of a β-Ketosulfone Derivative

StepStarting MaterialReagentsSolventProductYieldReference
1 (Iodination)2-(p-toluenesulfonyl)acetophenoneIodine Monochloride (ICl)Acetic Acid2-Iodo-1-phenyl-2-(p-toluenesulfonyl)ethanone92% dntb.gov.ua
2 (Cleavage)2-Iodo-1-phenyl-2-(p-toluenesulfonyl)ethanonePiperidineAcetonitrileThis compound88% dntb.gov.ua

Utilizing Iodine Sources in Carbonyl or Sulfonyl Chemistry

The choice of iodine source is critical for the successful synthesis of iodomethyl sulfones. As highlighted in the previous section, iodine monochloride (ICl) is an effective electrophilic iodine source for the α-iodination of activated methylene groups adjacent to a sulfonyl group. dntb.gov.uaacs.orgsciforce.org The reaction proceeds by the formation of an enolate from the β-ketosulfone, which then attacks the partially positive iodine atom of the polarized I-Cl bond. This method provides the desired α-iodo-β-ketosulfone in high yield, which is a direct precursor to the target iodomethyl sulfone. dntb.gov.ua

Synthesis of Closely Related Halomethyl Sulfones

The synthetic principles applied to this compound are directly analogous to those used for its bromo and chloro derivatives. These compounds are often used as reagents themselves and their preparation is well-documented.

Preparation of Bromomethyl p-Tolyl Sulfone

Bromomethyl p-tolyl sulfone is commonly synthesized by the reaction of sodium p-toluenesulfinate with dibromomethane. The higher reactivity of the C-Br bond compared to the C-Cl bond, and the lower cost compared to diiodomethane, makes this a frequent choice for producing a halomethyl sulfone. The reaction is typically performed in a solvent like ethanol (B145695) or a phase-transfer catalyst system to achieve good yields.

Table 2: Synthesis of Bromomethyl p-Tolyl Sulfone

Starting MaterialReagentsSolvent/CatalystConditionsYield
Sodium p-toluenesulfinateDibromomethaneEthanolReflux71%

Synthesis of Chloromethyl p-Tolyl Sulfone

Chloromethyl p-tolyl sulfone is a versatile synthetic intermediate. orgsyn.orgcdnsciencepub.com Its preparation is analogous to the bromo- derivative, typically involving the reaction of sodium p-toluenesulfinate with a suitable C1 electrophile like dichloromethane (B109758) or chloroiiodomethane. Given the lower reactivity of dichloromethane, the reaction may require more forcing conditions or the use of a more reactive mixed haloalkane. It is a known reagent in various organic transformations, including Darzens-type condensations and VNS (Vicarious Nucleophilic Substitution) reactions. orgsyn.org

Table 3: Synthesis of Chloromethyl p-Tolyl Sulfone

Starting MaterialReagentsTypical SolventGeneral Conditions
Sodium p-toluenesulfinateDichloromethane or ChloroiiodomethaneDMF or DMSOHeated

Chemoselective Halogenation of β-Keto Sulfones

A significant pathway for the synthesis of α-halomethyl sulfones, including this compound, involves the halogenation and subsequent cleavage of β-keto sulfones. These precursors are valuable in organic synthesis as their methylene group is readily activated by the two flanking electron-withdrawing groups. sciforce.org

One established method for producing α-iodomethyl sulfones begins with the corresponding β-keto sulfone. sciforce.org This starting material is treated with iodine monochloride to yield an α-iodo β-keto sulfone. sciforce.org Subsequent treatment of this intermediate with an aqueous alkali induces a base-mediated cleavage of the acyl group, affording the desired α-iodomethyl sulfone. sciforce.org It is noteworthy that direct Finkelstein reactions on α-chloro or α-bromo β-keto sulfones are generally not effective for producing the iodo analogue, making this iodination-cleavage sequence a more viable route. sciforce.org

An alternative approach employs a milder and more environmentally benign system for chemoselective mono-halogenation. This method utilizes a potassium halide, such as potassium iodide, in the presence of hydrogen peroxide as an efficient halogenating agent in an aqueous medium. acs.orglookchem.com This system allows for the direct formation of α-halo β-keto sulfones, which can then be cleaved under basic conditions to yield the final α-halomethyl sulfone product. sciforce.orgacs.org The reaction is notable for its chemoselectivity, targeting the α-carbon of the keto sulfone. lookchem.com

Table 1: Synthesis of α-Halomethyl Sulfones via β-Keto Sulfone Halogenation This table is interactive. Users can sort and filter the data.

Precursor Halogenating Agent(s) Key Step Product Ref
β-Keto sulfone Iodine monochloride, then aq. alkali Iodination followed by base-induced cleavage α-Iodomethyl sulfone sciforce.org
β-Keto sulfone Potassium iodide (KX) / H₂O₂ Chemoselective mono-iodination α-Iodo β-keto sulfone acs.org
α-Iodo β-keto sulfone Aqueous alkali Base-induced cleavage α-Iodomethyl sulfone sciforce.org

One-Pot Synthesis Approaches for Sulfone Reagents

The development of one-pot synthetic methods offers significant advantages in terms of efficiency, reduced waste, and simplified purification processes. For sulfone reagents, including analogues of this compound, several one-pot strategies have been reported.

One such approach describes the transformation of a diverse set of aryl- and heteroaryl-sulfonyl chlorides into the corresponding chloromethyl sulfones in a single pot. lookchem.com This procedure circumvents the need to isolate the intermediate sulfinate salt. The process involves the initial reduction of the sulfonyl chloride to a sulfinate salt, which is then alkylated in situ to produce the chloromethyl sulfone. lookchem.com While this specific literature focuses on chloromethyl sulfones, the principle is adaptable for other halomethyl sulfones by varying the alkylating agent. lookchem.com The utility of these chloromethyl sulfones as precursors in reactions like the Vicarious Nucleophilic Substitution (VNS) highlights the importance of streamlined synthetic routes. lookchem.com

Furthermore, the precursors for the halogenation reactions described in the previous section, β-keto sulfones, can also be synthesized directly from ketones in a one-pot reaction. rsc.org This method involves the nucleophilic addition of a base-generated enolate to a sulfonyl iodide, demonstrating high chemoselectivity for sulfenylation at the α-carbon over a hydroxyl group. rsc.org This provides an efficient entry point to the key intermediates required for producing halomethyl sulfones.

Table 2: One-Pot Synthetic Sequences for Sulfone Reagents This table is interactive. Users can sort and filter the data.

Starting Material(s) Reagents Intermediate (in situ) Final Product Ref
Aryl-sulfonyl chloride Reductant, then Chloro-alkylating agent Sulfinate salt Chloromethyl sulfone lookchem.com
Ketone Base, Sulfonyl iodide Enolate β-Keto sulfone rsc.org

Isotopic Labeling for Mechanistic Investigations

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms in organic chemistry. acs.orgbohrium.com The substitution of an atom with one of its isotopes, such as replacing ¹²C with ¹³C or ¹H with ²H (deuterium), can provide profound insights into reaction pathways, particularly by identifying bond-cleavage events in the rate-determining step through the kinetic isotope effect (KIE). acs.org

In the context of sulfone chemistry, isotopically labeled analogues of this compound are commercially available and serve this precise purpose. For instance, p-Tolyl diiodomethyl-¹³C sulfone, with a ¹³C label at the diiodomethyl carbon, is synthesized for use in mechanistic investigations. sigmaaldrich.com The presence of the heavier carbon isotope allows researchers to track the fate of this specific carbon atom through a reaction sequence using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.com

The application of such labeled compounds is broad. They are critical for understanding complex transformations, verifying proposed intermediates, and differentiating between competing reaction pathways. acs.org For example, deuterium (B1214612) labeling is frequently used to probe C-H activation steps, as the increased mass of deuterium leads to a lower vibrational frequency of the C-D bond and a higher activation energy for its cleavage compared to a C-H bond, often resulting in a measurable decrease in the reaction rate (kH/kD > 1). acs.org The availability of labeled sulfones like p-tolyl diiodomethyl-¹³C sulfone facilitates detailed studies of the reactions in which this important building block participates. sigmaaldrich.com

Table 3: Isotopically Labeled Sulfones for Mechanistic Studies This table is interactive. Users can sort and filter the data.

Compound Name Isotopic Label Stated Application Ref
p-Tolyl diiodomethyl-¹³C sulfone ¹³C at the diiodomethyl carbon Reaction mechanism investigations sigmaaldrich.com
p-Tolyl iodomethyl-¹³C sulfone ¹³C at the iodomethyl carbon High-resolution NMR spectroscopy, Metabolomic profiling sigmaaldrich.com
Deuterated DMSO ²H (Deuterium) Mechanistic probe for transformations rsc.org

Applications of Iodomethyl P Tolyl Sulfone in Advanced Organic Transformations

Role as a Building Block in Complex Molecular Architectures

Organic building blocks are essential components for constructing larger, more intricate molecules. cymitquimica.com Iodomethyl p-tolyl sulfone serves as a important building block due to the reactivity of its carbon-iodine bond and the stabilizing influence of the adjacent sulfonyl group.

Precursor in Pharmaceutical Synthesis

In the pharmaceutical industry, the development of new drugs often relies on the synthesis of complex organic molecules. This compound serves as a crucial precursor in the creation of various pharmaceutical compounds. lookchem.com Its structure can be incorporated into larger molecules, aiding in the development of new therapeutic agents. lookchem.com An enantioselective alkylation strategy has been developed that provides access to chiral aldehydes, which are key intermediates in pharmaceutical synthesis. vulcanchem.com This method is noted for avoiding stoichiometric metal reagents, which aligns with the principles of green chemistry. vulcanchem.com The sulfone group is a common feature in a number of pharmaceutical drugs. researchgate.net

Intermediate in Agrochemical Development

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the agrochemical sector. lookchem.com It is used in the synthesis of new agricultural chemicals. lookchem.com A related compound, dithis compound, is registered as an algaecide, bactericide, and fungicide. epa.govhaz-map.com It is utilized as a materials preservative in a variety of products including paints, coatings, adhesives, and textiles. epa.govhaz-map.comnih.gov It is also used for wood preservation. epa.gov

Utility in Materials Science Applications

The application of sulfone-containing compounds extends to materials science. cphi-online.com While specific applications of this compound in this field are less documented in readily available literature, the broader class of sulfones is recognized for its utility. Dithis compound, for instance, is used as a preservative in materials like plastics, leather, and paper products. epa.govnih.gov

Nucleophilic Substitution Reactions

The chemical reactivity of this compound is prominently displayed in nucleophilic substitution reactions, where the iodide ion serves as an excellent leaving group.

Vicarious Nucleophilic Substitution (VNS) Strategies

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the nucleophilic substitution of hydrogen in electrophilic aromatic and heteroaromatic compounds. organic-chemistry.org This reaction typically involves a carbanion that has a leaving group at the carbanionic center. organic-chemistry.org The carbanion adds to the aromatic ring, and subsequent base-induced elimination of the leaving group (in this case, iodide from the iodomethyl group) leads to the formation of a new carbon-carbon bond. organic-chemistry.orgcdnsciencepub.com

Research has demonstrated the use of related α-halomethyl sulfones, such as chloromethyl p-tolyl sulfone, in VNS reactions with various nitroarenes and heterocyclic compounds like nitrobenzofuroxans and pyridazines. cdnsciencepub.comcdnsciencepub.comidexlab.com These reactions provide a direct route to functionalized aromatic compounds. idexlab.com The general mechanism involves the reversible formation of a σ-adduct between the carbanion and the nitroarene, followed by a base-induced β-elimination of HX. idexlab.com

Table 1: Examples of VNS Reactions with Related Sulfones

Carbanion Source Electrophile Product Type Reference
Chloromethyl p-tolyl sulfone 4-Nitrobenzofuroxan derivatives 5- and 7-substituted nitrobenzofuroxans cdnsciencepub.com
Chloromethyl p-tolyl sulfone Pyridazines Functionalized pyridazines idexlab.com

Alkylation Reactions Utilizing Sulfone Carbanions

The sulfonyl group effectively stabilizes an adjacent carbanion, making α-sulfonyl carbanions useful nucleophiles in alkylation reactions. uoguelph.ca The carbanion of this compound, or more commonly, related sulfones, can be generated using a strong base and subsequently reacted with various electrophiles. uoguelph.ca

These alkylation reactions are fundamental in organic synthesis for forming new carbon-carbon bonds. For example, the alkylation of sulfonyl carbanions can be used to connect two optically pure building blocks without causing racemization of the chiral centers, which is a valuable technique in the synthesis of complex natural products. uoguelph.ca

Another application involves the radical addition of iodomethyl sulfones to alkenes or alkynes, which can be initiated by agents like AIBN or benzoyl peroxide, leading to the formation of products such as cyclopropyl (B3062369) sulfones. thieme-connect.de

Cross-Coupling Methodologies

The application of this compound in traditional palladium- or nickel-catalyzed cross-coupling reactions is an area of ongoing exploration. While sulfone and sulfinate groups are actively studied in various cross-coupling contexts, such as the desulfinative coupling of aryl sulfinate salts, the direct use of this compound as a coupling partner is less commonly documented than its applications in radical or anionic chemistry. acs.org

However, the principles of cross-coupling suggest potential reactivity. Nickel-catalyzed methodologies, for instance, are effective for coupling non-activated alkyl halides and can involve radical intermediates generated from alkyl halides. orgsyn.orgrsc.org These reactions often proceed via the formation of an alkyl radical which then engages with a Ni(II)-aryl intermediate. orgsyn.org Given that this compound readily forms a carbon-centered radical, its participation in such nickel-catalyzed cross-electrophile couplings is mechanistically plausible, representing a promising avenue for future research.

Radical-Mediated Processes

This compound serves as an excellent precursor for the generation of carbon-centered radicals, which can be harnessed in a variety of synthetic transformations.

Generation of Carbon-Centered Radicals from Iodosulfones

The generation of a carbon-centered radical from this compound is typically achieved through the reductive cleavage of the carbon-iodine bond. nih.gov This process is significantly facilitated by the adjacent electron-withdrawing p-tolylsulfonyl group. A prominent method involves photochemical activation, where direct photoexcitation of an enamine, formed in situ from an aldehyde and a chiral amine catalyst, triggers a single-electron transfer (SET) to the iodosulfone. This SET event reductively cleaves the weak C-I bond, affording the electrophilic (p-tolylsulfonyl)methyl radical. rsc.org

Alternatively, the formation of a photoactive electron donor-acceptor (EDA) or halogen-bonded complex between a substrate, such as a phenolate, and the iodosulfone can enable radical generation upon irradiation with visible light, often without the need for an external photocatalyst. acs.org This approach highlights the versatility of iodosulfones as radical precursors under mild, light-driven conditions. acs.orgnih.gov

Reductive Alkylation of Enamines via Radical Chain Mechanisms

A key application of the radicals generated from this compound is the reductive alkylation of enamines. This process typically operates through a radical chain mechanism, which is supported by quantum yield measurements greater than one. orgsyn.org

The proposed mechanism proceeds as follows:

Initiation : A photoexcited chiral enamine reduces the this compound to generate a (p-tolylsulfonyl)methyl radical. rsc.org

Propagation : The ground-state chiral enamine, which is present in higher concentration, serves as a nucleophilic trap for the newly formed electrophilic radical. This step forges the key carbon-carbon bond and creates a stereocenter, yielding an α-amino radical intermediate. orgsyn.orgrsc.org

Chain Transfer : The α-amino radical can then reduce another molecule of the iodosulfone, propagating the radical chain and forming an iminium ion. orgsyn.org

Termination/Product Release : The iminium ion is subsequently hydrolyzed to release the α-alkylated aldehyde product and regenerate the amine catalyst. orgsyn.org

This methodology provides a powerful tool for the stereoselective α-alkylation of aldehydes. The phenylsulfonyl group acts as a crucial redox auxiliary that facilitates radical generation and can be removed under mild reducing conditions after the alkylation is complete. acs.org

Condensation Reactions

Beyond radical pathways, this compound and its halo-analogs are effective electrophiles in condensation reactions, most notably in the Darzens condensation to form α,β-epoxy sulfones.

Darzens-Type Condensations for α,β-Epoxy Sulfone Formation

The Darzens condensation involves the reaction of an α-halo compound with a carbonyl compound in the presence of a base to form an epoxide. α-Halomethyl p-tolyl sulfones, including the iodo-, bromo-, and chloro-derivatives, are excellent substrates for this transformation. sigmaaldrich.comresearchgate.net The reaction is typically carried out using a strong base, such as potassium tert-butoxide, which deprotonates the α-carbon to the sulfonyl group. researchgate.net

The generally accepted mechanism proceeds via the following steps:

Deprotonation of the α-halomethyl sulfone to generate a resonance-stabilized carbanion.

Nucleophilic attack of the carbanion on the carbonyl carbon of an aldehyde or ketone to form a halohydrin alkoxide intermediate.

Intramolecular SN2 displacement of the halide by the alkoxide to close the three-membered ring, yielding the α,β-epoxy sulfone. researchgate.net

This reaction provides a direct and efficient route to α,β-epoxy sulfones, which are valuable synthetic intermediates. sigmaaldrich.com

Reactivity with Aldehydes and Ketones

The Darzens-type condensation using halomethyl p-tolyl sulfones is compatible with a range of aldehydes and ketones. sigmaaldrich.comresearchgate.net Studies using chloromethyl and bromomethyl p-tolyl sulfone have demonstrated good to excellent yields with both aromatic and aliphatic carbonyl compounds. sigmaaldrich.com

A significant feature of this reaction is its stereoselectivity. When reacting with aldehydes, the condensation exclusively yields the trans-epoxide. This high stereoselectivity is attributed to the reversibility of the initial nucleophilic addition, which allows for thermodynamic equilibration to the more stable anti-conformer of the halohydrin intermediate prior to the irreversible ring-closing step. researchgate.net

The table below summarizes the yields obtained from the Darzens condensation of chloromethyl p-tolyl sulfone with various carbonyl compounds using potassium tert-butoxide as the base. sigmaaldrich.comresearchgate.net

Stereochemical Control in Epoxide Formation (e.g., trans-selectivity)

The reaction of α-halomethyl p-tolyl sulfones with carbonyl compounds, a process analogous to the Darzens condensation, is a well-established method for synthesizing α,β-epoxy sulfones. cdnsciencepub.comcdnsciencepub.com A defining feature of this transformation, particularly when reacting with aldehydes, is the high degree of stereochemical control, yielding exclusively or predominantly the trans-epoxide. cdnsciencepub.com This stereoselectivity is a significant advantage for synthetic applications where specific isomeric products are required.

The reaction is typically carried out in the presence of a base, such as potassium tert-butoxide, which deprotonates the α-carbon of the sulfone to generate a carbanion. cdnsciencepub.com This anion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting haloalkoxide intermediate subsequently undergoes an intramolecular SN2 ring closure to form the epoxide ring. thieme-connect.de The preference for the trans product is attributed to the thermodynamic stability of the anti-periplanar arrangement of the bulky p-tolylsulfonyl group and the substituent from the aldehyde in the transition state leading to cyclization.

Research has shown that various α-halomethyl p-tolyl sulfones, including chloro- and bromo-derivatives, participate effectively in this reaction, giving good to excellent yields of the corresponding α,β-epoxy sulfones. cdnsciencepub.comcdnsciencepub.com The stereochemistry of the resulting epoxides has been consistently confirmed as trans by nuclear magnetic resonance (NMR) spectroscopy, with no detectable formation of the cis-epoxide in many cases. cdnsciencepub.com This high trans-selectivity makes the reaction a reliable method for accessing stereodefined vinyl sulfone precursors and other useful building blocks. rsc.org

Carbonyl CompoundSulfone ReagentBaseProductYield (%)StereochemistryReference
BenzaldehydeChloromethyl p-tolyl sulfonePotassium tert-butoxide2-Phenyl-3-(p-tolylsulfonyl)oxirane95Exclusively trans cdnsciencepub.com
AcetaldehydeChloromethyl p-tolyl sulfonePotassium tert-butoxide2-Methyl-3-(p-tolylsulfonyl)oxirane75Exclusively trans cdnsciencepub.com
BenzaldehydeBromomethyl p-tolyl sulfonePotassium tert-butoxide2-Phenyl-3-(p-tolylsulfonyl)oxirane95Exclusively trans cdnsciencepub.com
Various Aldehydes/KetonesChloromethyl p-tolyl sulfone50% aq. NaOH, TEBACCorresponding α,β-Epoxy sulfones60-91trans with aldehydes cdnsciencepub.comthieme-connect.de

Condensation with Methylthiomethyl p-Tolyl Sulfone Analogues

(Methylthio)methyl p-tolyl sulfone, often abbreviated as MT-sulfone, is a valuable C1 building block and an analogue of this compound. researchgate.net It serves as a precursor for the synthesis of complex oxiranes through condensation reactions. A notable application involves the synthesis of 2-(methylsulfonyl)-2-(p-tolylsulfonyl)oxiranes. researchgate.net This process begins with the condensation of MT-sulfone with an aldehyde, followed by an oxidation step. researchgate.net These resulting disulfonylated oxiranes are highly reactive intermediates that can be used to prepare α-amino carboxamides and related nitrogen-containing heterocyclic compounds. researchgate.net

The synthetic utility of MT-sulfone stems from its convenient "one-pot" preparation from dimethyl sulfoxide (B87167) (DMSO). researchgate.net The presence of both a methylthio and a p-tolylsulfonyl group on the same carbon atom provides unique reactivity, enabling its use in constructing functionalized building blocks for more complex syntheses. researchgate.net

Rearrangement Reactions

The sulfonyl group, particularly the p-tolylsulfonyl (tosyl) group, can participate in and influence a variety of molecular rearrangements. These reactions are often mechanistically intriguing and provide powerful tools for structural modifications, including the formation of new carbon-carbon and carbon-heteroatom bonds, and the stereocontrolled synthesis of alkenes.

1,3-Sulfur Shifts and Allylic Rearrangements

The 1,3-rearrangement of allylic sulfones is a well-studied transformation that can proceed through different mechanisms depending on the substrate and reaction conditions. sci-hub.stresearchgate.net These mechanisms include free-radical chain processes and pathways involving ion pairs. sci-hub.stresearchgate.net An allylic rearrangement, or allylic shift, involves the migration of a double bond from one pair of atoms to an adjacent pair. wikipedia.org

Under radical conditions, such as using dibenzoyl peroxide in carbon tetrachloride, α,α-dimethylallyl p-tolyl sulfone readily rearranges to the more thermodynamically stable prenyl sulfone. sci-hub.st This transformation is believed to occur via a radical chain addition-elimination mechanism, where a p-toluenesulfonyl radical adds to the double bond, followed by β-scission to release the radical and form the rearranged product. sci-hub.st

In contrast, some cyclic allylic sulfones, like 1-alkylcyclohex-2-enyl p-tolyl sulfones, rearrange smoothly upon heating in an aqueous acetic acid solution. sci-hub.st This reaction is not inhibited by radical scavengers, suggesting a dissociation-recombination mechanism that proceeds through a tight ion pair. sci-hub.st The synthetic utility of these 1,3-shifts has been demonstrated in the synthesis of complex sulfides and sulfones and for the stereospecific preparation of alkenes. researchgate.net

SubstrateConditionsProduct(s)Proposed MechanismReference
α,α-Dimethylallyl p-tolyl sulfoneDibenzoyl peroxide, CCl4Prenyl p-tolyl sulfoneRadical chain addition-elimination sci-hub.st
1-Alkylcyclohex-2-enyl p-tolyl sulfonesAcOH-H2O, 110°CRearranged allylic sulfoneIon-pair dissociation-recombination sci-hub.st
α-Alkylthio substituted allylic sulfonesFree radical conditionsE/Z mixture of methylthioallyl p-tolyl sulfones1,3-shift of p-tolylsulfonyl group sci-hub.st

Palladium-Catalyzed Rearrangements of Allylic Sulfinates

Palladium catalysis offers a powerful method for facilitating the rearrangement of allylic sulfinates to allylic sulfones. rsc.orgnih.gov This transformation is particularly valuable as an asymmetric synthesis route for producing chiral allylic sulfones with high enantiomeric excess (ee). nih.gov The reaction typically involves treating a racemic allylic sulfinate with a palladium(0) catalyst, such as Pd₂(dba)₃·CHCl₃, in the presence of a chiral ligand. nih.gov

The mechanism is proposed to proceed through an intermolecular pathway involving the formation of a cationic π-allylpalladium complex and a sulfinate anion. nih.gov The chiral ligand environment around the palladium atom controls the facial selectivity of the subsequent recombination, leading to a highly enantioenriched sulfone product. nih.gov This method has been successfully applied to both cyclic and acyclic allylic S-tolylsulfinates, affording the corresponding allylic sulfones in high yields (82-96%) and with excellent enantioselectivities (93-99% ee). nih.gov

Interestingly, the palladium-catalyzed rearrangement allows for the transfer of chirality from a chiral sulfur atom in the sulfinate to a carbon atom in the resulting sulfone. rsc.orgthieme-connect.de However, the stereospecificity can be variable, and in some instances, the uncatalyzed thermal rearrangement may provide superior stereochemical outcomes. thieme-connect.de

Utilization in Chiral Synthesis

The p-tolylsulfonyl group is a cornerstone in modern chiral synthesis. Its strong electron-withdrawing capacity and its ability to act as a chiral auxiliary or to direct stereoselective reactions make it indispensable for the asymmetric construction of molecules. medcraveonline.comrsc.org Chiral sulfones and their sulfoxide precursors are privileged structures used in a wide range of stereoselective transformations. rsc.orgnih.gov

Stereoselective Transformations

The p-tolyl sulfone moiety is integral to numerous stereoselective transformations. One of the most prominent examples is the asymmetric synthesis of chiral allylic sulfones via the palladium-catalyzed rearrangement of allylic sulfinates, which allows for the creation of chiral carbon centers with high enantiopurity. nih.gov

Furthermore, the sulfonyl group can direct the stereochemical outcome of reactions at adjacent or nearby centers. For instance, the epoxidation of chiral vinyl sulfones and N-(p-tolylsulfonyl)vinylsulfoximines, which can be derived from chiral starting materials, proceeds with varying degrees of stereoselectivity depending on the reagents used. psu.edu By carefully selecting the epoxidizing agent, very high levels of diastereoselectivity can be achieved, providing access to valuable and highly functionalized chiral building blocks. psu.edu

Recent advancements have also demonstrated the use of the p-tolylsulfonyl group in photoinduced radical reactions coupled with a Truce–Smiles rearrangement. nih.gov This strategy enables a three-component reaction that forms chiral sulfones bearing quaternary carbon stereocenters, achieving chirality transfer from a sulfur-based chiral auxiliary to the newly formed carbon center. nih.gov The classical Andersen synthesis, which uses diastereomerically pure menthyl p-toluenesulfinate to produce enantiomerically pure sulfoxides, provides the essential chiral precursors for many of these advanced applications. medcraveonline.com

Asymmetric Induction in Sulfone Chemistry

The field of sulfone chemistry has seen significant progress in asymmetric synthesis, where chiral sulfones and their precursors are used to control stereochemical outcomes. Chiral sulfoxides, for instance, are pivotal intermediates. jchemrev.com One of the primary methods for generating enantiomerically pure sulfoxides is through the reaction of organometallic reagents with chiral sulfinates, such as menthyl p-toluenesulfinates. epdf.pub This approach allows for the creation of sulfoxides with high enantiomeric excess. epdf.pub

Furthermore, asymmetric synthesis of α,β-epoxysulfones has been achieved with high enantioselectivity using phase-transfer catalyzed Darzens reactions. researchgate.net In this method, the reaction between chloromethyl phenylsulfone and various aromatic aldehydes in the presence of a chiral quaternary ammonium (B1175870) salt catalyst yields the desired epoxysulfones with up to 81% enantiomeric excess (ee). researchgate.net The development of such methods is crucial as chiral sulfones are found in a wide array of pharmaceuticals, agricultural chemicals, and functional materials. researchgate.net The strategies for asymmetric synthesis are diverse, including nucleophilic substitution, hydrosulfonation, cross-coupling reactions, and the oxidation of chiral thioethers. researchgate.net

Derivatization to Advanced Functional Molecules

The p-tolylsulfonyl group is instrumental in the derivatization of simpler molecules into more complex and functional structures. This compound, as an α-halosulfone, is a key starting point for reactions like the Ramberg-Bäcklund reaction, which converts α-halosulfones into alkenes through a thiirane (B1199164) dioxide intermediate. chemistry-chemists.com This highlights the role of the sulfone as both an activating group for carbanion formation and a leaving group in the final elimination step. acs.org

Synthesis of α-Amino Carboxamides from Epoxysulfones

A notable application of sulfone chemistry is the synthesis of α-amino carboxamides from epoxysulfone precursors. Research has shown that 2-(methylsulfonyl)-2-(p-tolylsulfonyl)oxiranes, which can be prepared via the oxidation of condensates from methylthiomethyl p-tolyl sulfone and aldehydes, react efficiently with primary or secondary amines. researchgate.net This reaction, involving two molar equivalents of the amine, proceeds smoothly to afford α-amino carboxamides in high yields. researchgate.net The reaction demonstrates the versatility of the epoxysulfone moiety in constructing peptide-like structures.

The methodology can be extended to reactions with 1,n-diaminoalkanes, leading to the formation of cyclic diamides such as 2,5-diazacyclohexanone and 2,6-diazacycloheptanone. researchgate.net

Table 1: Synthesis of α-Amino Carboxamides from Epoxysulfones and Amines Based on findings from the reaction of 2-(methylsulfonyl)-2-(p-tolylsulfonyl)oxiranes with amines. researchgate.net

Epoxysulfone PrecursorAmineProductYield
2-(Methylsulfonyl)-2-(p-tolylsulfonyl)oxiranePrimary Amines (R-NH₂)α-Amino CarboxamideHigh
2-(Methylsulfonyl)-2-(p-tolylsulfonyl)oxiraneSecondary Amines (R₂NH)α-Amino CarboxamideHigh
2-(Methylsulfonyl)-2-(p-tolylsulfonyl)oxirane1,2-Diaminoethane2,5-DiazacyclohexanoneHigh
2-(Methylsulfonyl)-2-(p-tolylsulfonyl)oxirane1,3-Diaminopropane2,6-DiazacycloheptanoneHigh

Formation of Sulfur Heterocycles

The sulfonyl group is a key functional handle for the synthesis of various sulfur-containing heterocycles. The Pummerer reaction and its variations provide a powerful tool for C–S bond formation. acs.org For example, β-amidosulfoxides can be cyclized to form oxazolines. acs.org More complex, tricyclic sulfur heterocycles can be synthesized through intramolecular sulfanylation of pyrrole (B145914) derivatives under strongly acidic conditions. acs.org

Another route to sulfur heterocycles involves the reaction of 2,3-bis(bromomethyl)quinoxaline (B1328767) with thiol-containing compounds. In one study, complex heterocycles were formed by linking indolo-triazolo-pyridazinethiones with the quinoxaline (B1680401) linker, resulting in large, multi-ring systems containing sulfur. mdpi.com This demonstrates how pre-functionalized sulfonyl compounds can be incorporated into larger heterocyclic frameworks.

Preparation of Unsaturated Ketones

Table 2: Synthesis of Substituted Quinolines via Unsaturated Ketone Intermediates Based on the multi-step synthesis described by Kuo et al. acs.org

Ketone PrecursorAldehydeAnilineFinal Quinolone ProductOverall Yield
Bromoacetophenonep-Tolualdehyde6-Methyl-N-Boc-aniline2-Phenyl-4,6-dimethylquinoline45%
BromoacetoneBenzaldehyde6-Methoxy-N-Boc-aniline2-Methyl-4-phenyl-6-methoxyquinoline35%
BromoacetophenoneIsobutyraldehydeN-Boc-aniline2-Phenyl-4-isopropylquinoline31%

Electrochemical Synthesis of Sulfonyl Derivatives

Electrochemical methods offer a green and efficient alternative for synthesizing sulfonyl derivatives, avoiding the need for harsh chemical oxidants. researchgate.netnih.gov A convergent paired electrochemical process has been developed for the synthesis of sulfonamides. nih.gov In this one-pot method, a nitro compound is reduced at the cathode to a hydroxylamine, which is then oxidized at the anode to a nitroso compound. Simultaneously, a sulfonyl hydrazide is oxidized at the anode to a sulfinic acid. The two electrochemically generated species then react to form the sulfonamide. nih.gov This catalyst-free method works in aqueous media and produces nitrogen gas as the only major by-product. nih.gov While this specific study used sulfonyl hydrazides as the starting material, these precursors are accessible from p-toluenesulfonyl chloride, a close relative of this compound.

Another electrochemical approach allows for the selective synthesis of sulfinic esters or sulfonic esters from sulfonyl hydrazides by controlling the reaction conditions, such as the solvent and electric current. rsc.org

Table 3: Electrochemically Synthesized Sulfonamides Based on the convergent paired electrolysis method. nih.gov

Nitroarene PrecursorSulfonyl Hydrazide PrecursorProductYield
Nitrobenzene4-MethylbenzenesulfonohydrazideN-Phenyl-4-methylbenzenesulfonamide68%
1-Chloro-4-nitrobenzene4-MethylbenzenesulfonohydrazideN-(4-Chlorophenyl)-4-methylbenzenesulfonamide65%
NitrobenzeneBenzenesulfonohydrazideN-Phenylbenzenesulfonamide63%
1-Chloro-4-nitrobenzeneBenzenesulfonohydrazideN-(4-Chlorophenyl)benzenesulfonamide59%

Radiolabeling Applications in Research

The presence of an iodine atom in this compound makes it a candidate for radiolabeling studies, particularly in the field of medical imaging. lookchem.com The iodine can be substituted with a radioactive isotope, allowing the molecule to be used as a tracer in techniques like Positron Emission Tomography (PET). lookchem.com Such applications are vital for advancing medical diagnostics.

Furthermore, isotopically labeled analogues, such as p-tolyl diiodomethyl-¹³C sulfone, are commercially available. sigmaaldrich.com These stable isotope-labeled compounds are crucial tools in research for elucidating metabolic pathways and reaction mechanisms. Studies involving radiolabeled dithis compound have been conducted to investigate its absorption, distribution, and metabolism in animal models. regulations.gov

Table 4: Properties of Isotopically Labeled p-Tolyl Sulfone Derivatives Data compiled from commercial and research sources. sigmaaldrich.comregulations.gov

CompoundIsotopeApplicationKey Feature
This compoundRadioactive Iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I)PET Imaging Tracer lookchem.comIodine atom allows for radioisotope incorporation. lookchem.com
Dithis compoundRadiolabeled Carbon (e.g., ¹⁴C)Metabolism Studies regulations.govUsed to track absorption and distribution in vivo. regulations.gov
p-Tolyl diiodomethyl-¹³C sulfoneStable Isotope (¹³C)Mechanistic Studies99 atom % ¹³C purity for use in NMR-based studies. sigmaaldrich.com

Mechanistic Investigations and Theoretical Studies

Computational Chemistry Approaches

Theoretical methods, particularly those based on quantum mechanics, provide invaluable insights into reaction mechanisms that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure, stability, and reactivity of molecules like iodomethyl p-tolyl sulfone. mdpi.com DFT calculations allow for the mapping of potential energy surfaces, which helps in locating and characterizing stationary points such as reactants, intermediates, transition states, and products. ajchem-a.com

DFT has been employed to study mechanisms involving related sulfone and sulfoxide (B87167) compounds. For example, calculations have been used to elucidate the mechanism of the Fritsch–Buttenberg–Wiechell (FBW) rearrangement of magnesium alkylidene carbenoids derived from 1-chlorovinyl p-tolyl sulfoxides. grafiati.com These studies can compute activation energies, reaction enthalpies, and the geometries of transition states, providing a detailed, atomistic picture of the reaction pathway. ajchem-a.com

DFT calculations can also predict various molecular properties, such as bond dissociation energies, which are crucial for understanding radical reactions, and proton affinities, which are relevant to carbanion formation. By calculating the relative energies of different potential intermediates and transition states, DFT can help distinguish between competing mechanistic pathways. mdpi.comajchem-a.com

Table 2: Application of DFT in Studying Reactions of Related Sulfones ajchem-a.com
System StudiedDFT MethodCalculated PropertyInsight Gained
Cheletropic reaction of 2,5-Dihydrothiophene sulfonesB3LYP/6-311+G**Activation EnergiesQuantified the energy barriers for the reaction, revealing substituent effects on reaction rates.
Di-p-tolyl disulfide polymorphsPeriodic DFTLattice EnergiesEvaluated the thermodynamic stability of different crystal forms as a function of pressure. mdpi.com

Electronic Structure Calculations

Characterization of Key Intermediates

The elucidation of a reaction mechanism often hinges on the detection and characterization of transient intermediates. In the context of reactions involving sulfones, various spectroscopic and computational techniques are employed to identify these key species. For instance, in the rhodium-catalyzed hydroboration of vinylarenes, NMR spectroscopy provided evidence for the structure of intermediates involved in the catalytic cycle. acs.org

For reactions involving this compound, intermediates could include carbanions, radicals, or transition metal complexes, depending on the reaction conditions. The synthesis of tri- and tetrasubstituted olefins from p-quinone methides and diazo compounds proceeds through a proposed intermediate formed by the 1,6-addition of the diazo compound to the quinone methide. acs.org The subsequent transformations of this intermediate dictate the final product. While direct experimental observation of such intermediates can be challenging due to their short lifetimes, their existence and structure can often be inferred from the final products and supported by computational modeling. Isotope labeling studies, such as using p-tolyl diiodomethyl-¹³C sulfone, can be a powerful tool to trace the fate of specific atoms and provide strong evidence for proposed mechanistic pathways and the structures of intermediates. sigmaaldrich.com

Hydrogen Bonding and Intermolecular Interactions

Hydrogen bonding and other non-covalent interactions play a crucial role in determining the structure, stability, and reactivity of molecules in the solid state and in solution. The sulfonyl group, while generally considered a poor hydrogen bond acceptor compared to, for example, a carbonyl group, can participate in such interactions. unl.edu The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, interacting with suitable hydrogen bond donors.

In a study of ortho-(4-tolylsulfonamido)benzamides, intramolecular hydrogen bonding between the carbonyl oxygen and the sulfonamide hydrogen atom was observed. nih.gov Furthermore, intermolecular hydrogen bonds of the type N–H···O=S were identified, highlighting the ability of the sulfonyl oxygen to participate in these interactions. nih.gov The geometry of these interactions is important; for instance, C–H···O short contacts are known to influence the conformation of p-haloaryl sulfoxides. researchgate.net

For this compound, in the absence of strong hydrogen bond donors within the molecule, intermolecular interactions are likely to be dominated by weaker C–H···O and C–H···I interactions in the solid state. The study of benzopyrans substituted with polyhaloalkyl groups has shown the importance of C-H—O and C-H—X (where X is a halogen) interactions in stabilizing the crystal lattice. sciforum.net The characterization of these weak interactions often relies on high-resolution X-ray crystallography and can be supported by computational analysis of the electron density, such as through Hirshfeld surface analysis. sciforum.net

Interacting AtomsType of InteractionSignificance
C-H (aromatic/methyl) and O (sulfonyl)C–H···O Hydrogen BondInfluences molecular conformation and crystal packing. researchgate.net
C-H (iodomethyl) and O (sulfonyl)C–H···O Hydrogen BondCan contribute to the stabilization of specific conformers.
C-H (aromatic/methyl) and IC–H···I InteractionA weaker interaction that can play a role in the overall crystal packing.
I and O (sulfonyl)Halogen BondThe iodine atom can act as a halogen bond donor, interacting with the sulfonyl oxygen as an acceptor, potentially influencing supramolecular assembly. nih.gov

Catalytic Aspects in Iodomethyl P Tolyl Sulfone Chemistry

Transition Metal Catalysis (e.g., Palladium)

Transition metal catalysis, particularly with palladium, has become a cornerstone of modern organic synthesis for its ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency. numberanalytics.com In the context of iodomethyl p-tolyl sulfone, palladium catalysts are instrumental in facilitating cross-coupling reactions.

The general mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. lumenlearning.comthermofishersci.in

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (in this case, this compound) to form a palladium(II) complex. lumenlearning.com The reactivity of the halide in this step generally follows the trend I > Br > Cl. thermofishersci.in

Transmetalation: A nucleophilic coupling partner, often an organometallic reagent (e.g., organoboron, organotin, or organozinc compounds), transfers its organic group to the palladium(II) complex. lumenlearning.com

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated to form the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. lumenlearning.com

Detailed research has demonstrated the utility of palladium catalysis in various transformations. For instance, palladium-catalyzed amidation of aryl halides has been successfully achieved using specific phosphine (B1218219) ligands. researchgate.net While not directly involving this compound, these studies highlight the potential for similar C-N bond-forming reactions. The choice of ligand is crucial, as it influences the electron density at the metal center and the steric environment, thereby affecting the rate and selectivity of the reaction. thermofishersci.in Strong σ-donating ligands like trialkylphosphines can accelerate the oxidative addition step. thermofishersci.in

The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has opened up new avenues for chemical transformations. princeton.edu This dual catalytic approach can enable novel reaction pathways that are not accessible through traditional methods alone. princeton.edu

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions

Step Description
Oxidative Addition The Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.
Transmetalation An organometallic nucleophile transfers its organic group to the Pd(II) center, displacing the iodide.

Organocatalysis and Phase Transfer Catalysis

Organocatalysis

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. acs.org This field has gained significant traction as a "green" alternative to metal-based catalysts.

In the context of this compound, organocatalysis has been employed in enantioselective α-alkylation of aldehydes. Research has shown that the direct photoexcitation of enamines, formed from the reaction of an aldehyde and a chiral amine catalyst, can initiate the formation of a carbon-centered radical from the iodosulfone. lookchem.com The chiral enamine then directs the stereochemical outcome of the radical trapping process. The phenylsulfonyl group in the reagent acts as a redox auxiliary, facilitating radical generation, and can be removed under mild conditions. lookchem.com This method provides a novel approach for carbon-carbon bond formation using a neutral π-nucleophile. organic-chemistry.org

Phase Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile like this compound). fzgxjckxxb.com The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile from the aqueous phase to the organic phase, where the reaction occurs. google.comprinceton.edu

The efficiency of a phase-transfer catalyst depends on several factors, including the nature of the cation and the counterion. princeton.edu The use of PTC offers several advantages, such as milder reaction conditions, reduced need for organic solvents, and simplified work-up procedures, making it an environmentally friendly approach. fzgxjckxxb.com For instance, the synthesis of various sulfone compounds can be achieved in the presence of a phase-transfer catalyst, such as a quaternary ammonium salt. google.com

Table 2: Comparison of Organocatalysis and Phase Transfer Catalysis

Feature Organocatalysis Phase Transfer Catalysis
Catalyst Type Small organic molecules (e.g., chiral amines) Quaternary ammonium or phosphonium salts
Mechanism Varies (e.g., enamine, iminium ion catalysis) Transport of reactant across phase boundary
Key Application Asymmetric synthesis Reactions between immiscible reactants

| "Green" Aspect | Avoids toxic metals | Reduces organic solvent use |

Chiral Catalysis for Enantioselective Transformations

Chiral catalysis is a specialized area of catalysis focused on the synthesis of enantiomerically enriched compounds. This is of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its stereochemistry. Both transition metal complexes with chiral ligands and chiral organocatalysts are employed for this purpose. acs.orgacs.org

In the context of this compound, chiral catalysis can be used to control the stereochemistry of reactions at the carbon atom bearing the iodine. The development of asymmetric transformations using this reagent is an active area of research.

One approach involves the use of chiral transition metal complexes. acs.org For example, chiral BINOL-derived ligands in combination with titanium(IV) isopropoxide have been used for the asymmetric oxidation of sulfides to sulfoxides. ias.ac.in While this example doesn't directly involve this compound as a substrate, it demonstrates the principle of using chiral metal complexes to induce enantioselectivity in reactions involving sulfur compounds. The design of chiral ligands is critical for achieving high levels of asymmetric induction. acs.org

Asymmetric counteranion-directed catalysis (ACDC) is an emerging strategy where a chiral counteranion is paired with an achiral or chiral cation to create a chiral catalytic environment. uni-koeln.de This approach has been successfully applied to epoxidation and sulfoxidation reactions. uni-koeln.de

Organocatalysis also offers powerful tools for enantioselective transformations involving this compound. As mentioned previously, chiral amines can be used to generate chiral enamines that direct the enantioselective alkylation of aldehydes. lookchem.com This highlights the potential of using chiral organocatalysts to create stereogenic centers with high enantiomeric excess.

The development of new chiral catalysts and methodologies continues to expand the scope of enantioselective transformations possible with this compound and related compounds, providing access to valuable chiral building blocks for complex molecule synthesis.

Table 3: Examples of Chiral Ligands/Catalysts in Asymmetric Synthesis

Catalyst/Ligand Type Example Application
Chiral Phosphine Ligand BINAP Asymmetric hydrogenation, cross-coupling
Chiral Diamine Ligand (S,S)-PhBox Ni-catalyzed Negishi reactions nih.gov
Chiral Diol BINOL Asymmetric oxidation, Diels-Alder reactions ias.ac.in

Advanced Characterization Techniques in Sulfone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For iodomethyl p-tolyl sulfone, ¹H and ¹³C NMR spectra offer definitive proof of its constitution by mapping the chemical environment of each hydrogen and carbon atom.

In a typical ¹H NMR spectrum of a halomethyl p-tolyl sulfone, distinct signals corresponding to the aromatic protons of the tolyl group, the methyl protons, and the methylene (B1212753) protons of the halomethyl group are expected. For instance, in the closely related analog, chloromethyl p-tolyl sulfone, the aromatic protons typically appear as two doublets in the range of δ 7.0-8.0 ppm, characteristic of a para-substituted benzene (B151609) ring. The methyl group protons present as a singlet around δ 2.4 ppm, while the key methylene protons of the chloromethyl group (-CH₂Cl) also appear as a singlet. In one study, the ¹H NMR spectrum of chloromethyl p-tolyl sulfone in d6-DMSO showed signals for the methylene protons at δ 5.42 ppm. lookchem.com

For this compound, the methylene protons (-CH₂I) would be expected to shift to a different chemical shift value compared to their chloro- or bromo- counterparts due to the differing electronegativity and shielding effects of the iodine atom. The coupling constants observed, particularly for epoxide derivatives formed from these sulfones, are critical for establishing stereochemistry. For example, in the analysis of α,β-epoxy sulfones derived from halomethyl p-tolyl sulfones, the coupling constant between the methinyl protons on the epoxide ring was used to assign the trans configuration, with typical J-values around 1.5 Hz. cdnsciencepub.com

Table 1: Representative ¹H NMR Data for Halomethyl Sulfone Analogs

CompoundFunctional Group ProtonsChemical Shift (δ, ppm)Solvent
Chloromethyl p-tolyl sulfone-CH₂Cl5.42 (s, 2H)d6-DMSO
1,2-Epoxy-1-(p-tolylsulfonyl)propaneEpoxide Methinyl Protons5.86 (d, 1H), 5.48 (d, 1H)Not specified

This table presents data from analogous compounds to illustrate expected spectral features. "s" denotes a singlet, and "d" denotes a doublet.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.

Analysis of the crystal structure of the related compound, dithis compound, would reveal a tetrahedral geometry around the sulfur atom of the sulfone group, with the two oxygen atoms and two carbon atoms as substituents. The p-tolyl group would exhibit its characteristic planar aromatic structure. The C-S-C bond angle and the O-S-O bond angle are key parameters determined by this method. Intermolecular interactions, such as hydrogen bonding or halogen bonding, which can influence the crystal packing and physical properties of the compound, would also be elucidated.

Spectroscopic Methods (e.g., FTIR) for Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound is expected to show strong, characteristic absorption bands for the sulfone (SO₂) group. These typically appear as two distinct bands corresponding to asymmetric and symmetric stretching vibrations. For various p-tolyl sulfone derivatives, these bands are consistently observed in the regions of 1330-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). cdnsciencepub.com For example, the FTIR spectrum of an α,β-epoxy sulfone derived from chloromethyl p-tolyl sulfone showed strong sulfonyl absorptions at 1315 cm⁻¹ and 1146 cm⁻¹. cdnsciencepub.com

Other significant peaks would include those for the aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and the C-H bending vibrations of the para-substituted ring. The presence of the iodomethyl group would be confirmed by the C-I stretching vibration, which is expected to appear in the lower frequency (fingerprint) region of the spectrum, typically below 600 cm⁻¹.

Table 2: Expected FTIR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Sulfone (SO₂)Asymmetric Stretch1330 - 1300
Sulfone (SO₂)Symmetric Stretch1160 - 1140
Aromatic C-HStretch~3100 - 3000
Aromatic C=CStretch~1600 - 1450
C-IStretch< 600

This table is based on characteristic infrared absorption frequencies for the specified functional groups.

Q & A

Q. Basic Characterization Techniques

  • NMR : ¹H NMR (CDCl₃) shows a singlet at δ 2.4 ppm (CH₃), aromatic multiplets (δ 7.2–7.8 ppm), and absence of -SH protons. ¹³C NMR confirms sulfone carbon at δ 55 ppm .
  • Mass Spectrometry : ESI-MS reveals [M+H]⁺ peak at m/z 423.02 (calculated 422.02) .
  • Chromatography : HPLC retention time (12.3 min, 70:30 acetonitrile/water) distinguishes it from analogs like ethynyl p-tolyl sulfone (RT 9.8 min) .

What kinetic models are appropriate for studying halogenation reactions involving this compound?

Advanced Kinetic Studies
Bromination kinetics are modeled using a bimolecular rate law:
k=1t(ax)ln(aax)k = \frac{1}{t(a - x)} \ln\left(\frac{a}{a - x}\right)

where aa = initial Br₂ concentration and xx = reacted Br₂. Key findings:

  • Rate Constants : For p-tolyl vinyl sulfone, k = 0.15 L/mol·min at 30°C, independent of concentration (M/30 to M/60) .
  • Activation Parameters : ΔH‡ ≈ 45 kJ/mol, ΔS‡ ≈ −120 J/mol·K, indicating a highly ordered transition state .
    Experimental Design : Use UV-Vis spectroscopy (λ = 400 nm) to monitor Br₂ consumption in thermostated CCl₄ .

How can this compound be utilized in cross-coupling reactions to synthesize complex organic molecules?

Advanced Synthetic Applications
The sulfone group acts as a directing group in nickel-catalyzed cross-couplings:

  • Glycoside Synthesis : Coupling with sodium p-tolyl sulfinate and allyl glycosyl sulfones yields carbaryl glycosides (e.g., 85% yield with NiCl₂(dppe)) .
  • Steric Considerations : Bulky p-tolyl groups favor transmetalation over β-hydride elimination, improving yields in aryl-alkyl couplings .
    Protocol : React sulfone (1.2 eq) with aryl halide (1 eq), Ni catalyst (5 mol%), and Et₃N (2 eq) in DMF at 80°C for 12h .

How should this compound be handled and stored to ensure stability?

Q. Basic Safety & Storage

  • Handling : Use PPE (gloves, goggles) due to iodine’s lachrymatory effects. Avoid contact with reducing agents to prevent HI release .
  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) at −20°C. Stability >2 years when protected from moisture and light .

Tables
Table 1 : Bromination Rate Constants for α,β-Unsaturated Sulfones

Sulfone Derivativek (L/mol·min)Diastereomer Ratio (erythro:threo)
Methyl Styryl Sulfone0.121.5:1
Phenyl Styryl Sulfone0.031:1
p-Tolyl Vinyl Sulfone0.15N/A

Table 2 : Cross-Coupling Yields with this compound

SubstrateCatalystYield (%)
Aryl BromideNiCl₂(dppe)85
Allyl Glycosyl SulfoneNi(COD)₂78

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iodomethyl p-tolyl sulfone
Reactant of Route 2
Iodomethyl p-tolyl sulfone

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